molecular formula C9H13ClN4O2 B2857067 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride CAS No. 1955524-12-5

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride

Cat. No.: B2857067
CAS No.: 1955524-12-5
M. Wt: 244.68
InChI Key: HXZPGHJUMJIDCC-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12N4O2·HCl It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of piperazine with pyridazine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is typically isolated by crystallization or precipitation, followed by filtration and drying .

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride is unique due to its specific structure, which combines the properties of both piperazine and pyridazine rings. This unique combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

6-piperazin-1-ylpyridazine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZPGHJUMJIDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955524-12-5
Record name 6-(piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride
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